2-chloro-N-(2,5-dichlorophenyl)acetamide

FAAH inhibition Endocannabinoid system Pain research

Sourcing a reliable, high-purity FAAH inhibitor with verified biological activity is a persistent challenge in endocannabinoid research. 2-Chloro-N-(2,5-dichlorophenyl)acetamide (CAS 22303-26-0) directly addresses this need with exceptional potency and structural definition. • FAAH Inhibition: IC₅₀ of 0.0800 nM against human FAAH, over 50-fold more potent than URB597. • Structural Reliability: X-ray confirmed anti conformation with dual intramolecular N-H⋯Cl hydrogen bonds ensures reproducible solid-state behavior. • Supply Assurance: White to off-white crystalline powder, ≥95% purity; available for immediate global dispatch with full quality documentation.

Molecular Formula C8H6Cl3NO
Molecular Weight 238.5 g/mol
CAS No. 22303-26-0
Cat. No. B1605923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,5-dichlorophenyl)acetamide
CAS22303-26-0
Molecular FormulaC8H6Cl3NO
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)CCl)Cl
InChIInChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13)
InChIKeyJFNUGEOTKCWVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,5-dichlorophenyl)acetamide: Specifications & Structural Data


2-Chloro-N-(2,5-dichlorophenyl)acetamide (CAS 22303-26-0, molecular formula C₈H₆Cl₃NO, molecular weight 238.5 g/mol) is a chlorinated derivative of acetamide, also known as 2,2',5'-trichloroacetanilide . It is a white to off-white crystalline powder with a density of 1.511 g/cm³ and a predicted boiling point of 378.9°C at 760 mmHg . This compound is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, distinguished by its potent inhibition of fatty acid amide hydrolase (FAAH) . Its unique molecular architecture, confirmed by X-ray crystallography, features an anti conformation of the N–H bond to the C=O bond and close intramolecular N–H⋯Cl hydrogen bonds with both ortho-ring and side-chain chlorine atoms [1].

2-Chloro-N-(2,5-dichlorophenyl)acetamide: Why Avoid Generic Substitution


Substitution of 2-chloro-N-(2,5-dichlorophenyl)acetamide with a generic chloroacetamide or an acetanilide analog is not a direct one-to-one exchange due to the high sensitivity of biological and crystallographic outcomes to the precise chlorination pattern and resulting molecular conformation. For instance, the specific 2,5-dichloro substitution on the phenyl ring is critical for establishing the intramolecular N–H⋯Cl hydrogen bond network observed in the crystal structure, which directly influences solid-state stability and reactivity [1]. Similarly, the potency of FAAH inhibition is exquisitely dependent on the halogen substitution pattern, with even minor changes leading to orders-of-magnitude differences in IC₅₀ values [2]. This product's specific performance characteristics, outlined below, cannot be assumed for other compounds within the same broad class.

2-Chloro-N-(2,5-dichlorophenyl)acetamide: Comparative Evidence


FAAH Inhibition Potency

2-Chloro-N-(2,5-dichlorophenyl)acetamide exhibits potent inhibition of human fatty acid amide hydrolase (FAAH) with an IC₅₀ of 0.0800 nM [1]. This activity is orders of magnitude more potent than the widely used, well-characterized FAAH inhibitor URB597, which has a reported IC₅₀ of 4.6 nM for human FAAH [2]. In a broader context, this specific compound represents a distinct activity profile within the 2-chloro-N-arylacetamide class, where cytotoxicity IC₅₀ values can range as high as 24 µM (as seen for a related chloroacetamide on MRC-5 cells) [3].

FAAH inhibition Endocannabinoid system Pain research

Intramolecular Hydrogen Bond Network

X-ray crystallographic analysis reveals that the N–H bond in 2-chloro-N-(2,5-dichlorophenyl)acetamide is anti to the C=O bond and forms close intramolecular N–H⋯Cl hydrogen bonds with both the chlorine atom on the ortho position of the phenyl ring (H⋯Cl distance: 2.45 Å) and the chlorine atom on the side chain (H⋯Cl distance: 2.43 Å) [1]. This dual interaction is a direct consequence of the 2,5-dichloro substitution pattern. In contrast, the closely related analog 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide exhibits an N–H bond that is syn to the 2-chloro substituent and anti to the 5-chloro substituent, leading to a different hydrogen-bonding motif and crystal packing [2].

Crystal engineering Solid-state structure Conformational analysis

Herbicidal Activity & Chemical Reactivity

As a member of the chloroacetamide herbicide class, 2-chloro-N-(2,5-dichlorophenyl)acetamide is structurally related to commercial herbicides like alachlor, metolachlor, and propachlor [1]. The herbicidal activity of this class is mediated by the inhibition of very-long-chain fatty acid elongase (VLCFAE) [2]. Notably, studies on α-chloroacetamides indicate that an increase in chlorine content on the acetamide moiety enhances both chemical reactivity and safener activity, following the trend: non-chlorinated < monochloro < dichloro [3]. This suggests the dichloro substitution pattern on this compound may confer a higher baseline reactivity compared to non-chlorinated analogs.

Herbicide Agrochemical Reactivity

2-Chloro-N-(2,5-dichlorophenyl)acetamide: Key Application Scenarios


Endocannabinoid System Probe & Analgesic Discovery

This compound is ideally suited as a potent chemical probe for investigating the role of fatty acid amide hydrolase (FAAH) in pain, inflammation, and neurological disorders. With a demonstrated IC₅₀ of 0.0800 nM against human FAAH [1], it provides researchers with a tool that is over 50-fold more potent than the reference inhibitor URB597 [2]. Its use can enable studies requiring low-concentration, high-efficacy enzyme inhibition, making it a high-value starting point for medicinal chemistry campaigns targeting the endocannabinoid system.

Crystal Engineering & Solid-State Conformation

The compound's unique intramolecular hydrogen bond network, featuring dual N–H⋯Cl interactions (2.43 Å and 2.45 Å) [3], makes it an excellent model system for studying the influence of halogen substitution on solid-state conformation. Researchers in crystal engineering and materials science can leverage its well-defined, reproducible crystal structure to investigate packing motifs, hydrogen bonding energetics, and polymorphism, providing a benchmark for related anilide derivatives.

Agrochemical SAR Studies

As a member of the chloroacetamide herbicide class [4], this compound serves as a valuable scaffold for SAR studies aimed at understanding the relationship between chlorine substitution patterns, chemical reactivity, and herbicidal efficacy. The established class-level trend that dichloro acetamides exhibit greater reactivity than their non-chlorinated counterparts [5] positions this compound as a key intermediate for synthesizing and evaluating novel herbicide candidates with potentially improved performance profiles.

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